8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline
Overview
Description
LY214352, chemically known as 8-chloro-4-(2-chloro-4-fluorophenoxy) quinoline, is an antifungal compound. It has been identified as a potent inhibitor of dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidines in fungi. This compound has shown significant efficacy against various fungal strains, making it a valuable asset in agricultural and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY214352 involves the reaction of 8-chloroquinoline with 2-chloro-4-fluorophenol. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of LY214352 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: LY214352 primarily undergoes substitution reactions due to the presence of halogen atoms on the quinoline ring. These reactions can be facilitated by nucleophiles under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation and Reduction: While LY214352 is stable under oxidative conditions, it can undergo reduction reactions in the presence of reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Reduction Products: Reduced forms of LY214352, where the quinoline ring may be partially or fully hydrogenated.
Scientific Research Applications
LY214352 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of dihydroorotate dehydrogenase and its effects on pyrimidine biosynthesis.
Biology: Employed in studies involving fungal resistance mechanisms and the development of new antifungal agents.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Mechanism of Action
LY214352 exerts its antifungal effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines. This inhibition disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in fungi. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the fungal cells .
Comparison with Similar Compounds
Quinoxyfen: Another quinoline-based antifungal agent with a different mode of action.
UK-118005: An antifungal compound targeting RNA polymerase III.
Comparison: LY214352 is unique due to its specific inhibition of dihydroorotate dehydrogenase, whereas other similar compounds like quinoxyfen and UK-118005 target different enzymes or pathways. This specificity makes LY214352 particularly effective against certain fungal strains that may be resistant to other antifungal agents .
Properties
CAS No. |
124495-31-4 |
---|---|
Molecular Formula |
C15H8Cl2FNO |
Molecular Weight |
308.1 g/mol |
IUPAC Name |
8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline |
InChI |
InChI=1S/C15H8Cl2FNO/c16-11-3-1-2-10-13(6-7-19-15(10)11)20-14-5-4-9(18)8-12(14)17/h1-8H |
InChI Key |
ZXLMSTBJMZJAAH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
124495-31-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline LY 214352 LY214352 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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